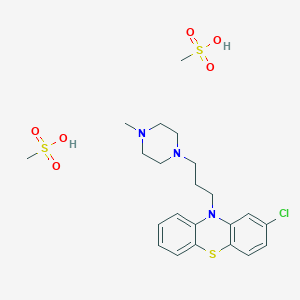

Prochlorperazine mesilate

Overview

Description

Prochlorperazine mesilate, also known as Compazine, is a phenothiazine derivative that is used as an antiemetic and antipsychotic medication. It is a white crystalline compound that has a molecular weight of 342.4 g/mol and a melting point of 146-148°C. It is commonly used in the treatment of nausea and vomiting, as well as in the management of schizophrenia and other psychoses. This compound is also used to treat vertigo, motion sickness, and anxiety.

Scientific Research Applications

Cardiac Effects : Prochlorperazine can delay ventricular repolarization in dogs, potentially leading to proarrhythmic substrates (Satoh et al., 2005).

Oral Disintegrating Film : An oral disintegrating film containing prochlorperazine has shown excellent stability and rapid dissolution, useful for controlling emesis induced by anti-cancer agents or opioid analgesics in patients with limited oral intake (Nishimura et al., 2009).

Migraine Treatment in Children : Prochlorperazine is highly effective in aborting intractable migraines in children, being well-tolerated without significant side effects (Kabbouche et al., 2001).

Pediatric Nausea and Vomiting : It is a safe and effective antiemetic for treating nausea and vomiting in children, with mild side effects like drowsiness and dizziness (Daeschner et al., 1958).

Buccal vs Oral Administration : Buccal administration of prochlorperazine results in higher plasma concentrations and less variability than oral administration, enhancing its role in preventing and treating nausea and vomiting (Finn et al., 2005).

Rectal Suppository for Migraine : Administering prochlorperazine as a 25-mg rectal suppository provides excellent pain relief in patients with acute migraines, without adverse reactions (Jones et al., 1994).

Psychiatric Conditions : It is effective for treating acute psychotic conditions and maintaining chronic psychiatric patients, with frequent side effects managed by anti-parkinsonian drugs (St Laurent et al., 1962).

Elderly Patients with Tuberculosis : It improves behavior and emotional condition in elderly patients with tuberculosis, helping them adjust to hospital confinement and discipline (Shubin & Sherson, 1959).

High Doses for Emesis Control : Higher doses effectively control cisplatin-induced nausea with only moderate toxicity (Carr et al., 1987).

Interactions with Melanin : It interacts with melanin, potentially altering cell viability, melanization, and oxidative stress in human melanocytes (Otręba et al., 2017).

Adverse Reactions in Emergency Department : Use in the emergency department can cause akathisia and dystonia in some patients (Olsen et al., 2000).

Mechanism of Action

Target of Action

Prochlorperazine mesilate primarily targets D2 dopamine receptors in the brain . These receptors are part of the dopaminergic system, which plays a crucial role in reward, motivation, and motor control. This compound also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

This compound works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . By blocking these receptors, it inhibits the effects of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior. This action can help to alleviate symptoms of psychosis and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic synapse pathway . By blocking D2 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in the transmission of dopamine signals. This can result in a reduction of symptoms associated with conditions like schizophrenia and anxiety .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The exact bioavailability of this compound is unknown, but it is presumed to be substantial . It is primarily metabolized in the liver, specifically by the CYP2D6 and/or CYP3A4 enzymes . The elimination half-life of this compound is between 6 to 10 hours . It is mainly excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of dopaminergic neurons . This can lead to a reduction in symptoms of conditions like schizophrenia and anxiety. Additionally, this compound’s anti-dopaminergic effects can help to prevent delayed nausea and vomiting .

Safety and Hazards

Future Directions

While Prochlorperazine is a well-established medication, there is ongoing research into its uses and effects. For instance, it is used in various psychotic affections, including bipolar disorder . It’s also used in the management of nausea and vomiting, especially chemotherapy-induced emesis . Future research may continue to explore these and other potential applications of Prochlorperazine.

Biochemical Analysis

Biochemical Properties

Prochlorperazine mesilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to D2 dopamine receptors, which are somatodendritic autoreceptors . Additionally, it has been shown to block histaminergic, cholinergic, and noradrenergic receptors . These interactions inhibit the action of dopamine in the brain, leading to its antipsychotic and antiemetic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It promotes postsynaptic inhibition of dopaminergic neurons, which helps in managing psychotic disorders . The compound also exerts anti-emetic actions via anti-dopaminergic effects, displaying similar efficacy to ondansetron, a 5HT-3 receptor antagonist . These actions affect cell signaling pathways, gene expression, and cellular metabolism, leading to reduced nausea and vomiting .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It blocks D2 dopamine receptors in the brain, which are involved in the regulation of mood and behavior . This blockade results in the inhibition of dopamine-mediated neurotransmission, leading to its antipsychotic effects . Additionally, this compound blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under standard conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that this compound maintains its efficacy in reducing nausea and vomiting over extended periods . Prolonged use may lead to the development of movement disorders such as tardive dyskinesia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting without causing significant adverse effects . At higher doses, this compound can cause sedation, hypotension, and extrapyramidal symptoms . These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by the enzyme CYP2D6 . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in the plasma . These metabolic pathways are crucial for the compound’s elimination and overall pharmacokinetics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, which facilitates its distribution into most body tissues and fluids . High concentrations of the compound are found in the brain, lungs, liver, kidneys, and spleen . This compound also crosses the placenta and is distributed into milk .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its pharmacological effects . The compound’s activity is directed towards specific compartments or organelles through its interactions with dopamine receptors . These targeting signals and post-translational modifications ensure that this compound reaches its intended sites of action within the cells .

properties

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOUKJFDLARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199844 | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51888-09-6 | |

| Record name | Prochlorperazine mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

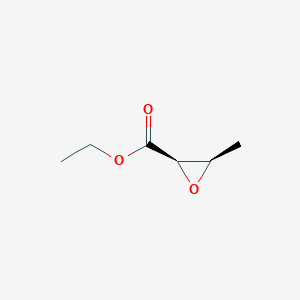

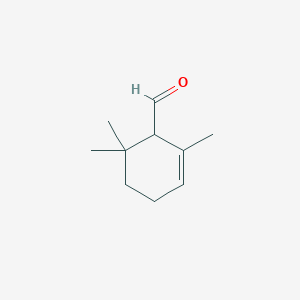

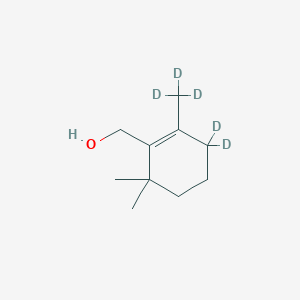

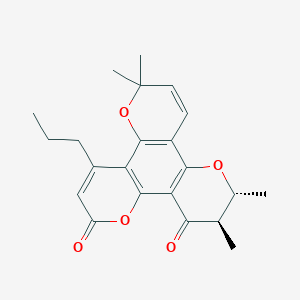

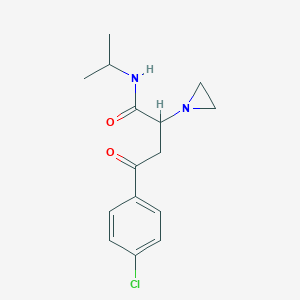

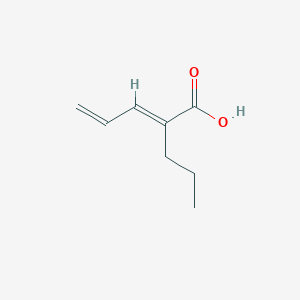

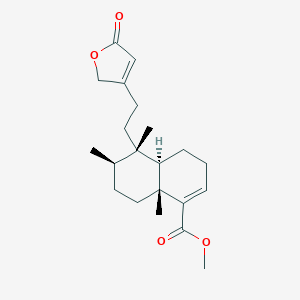

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)